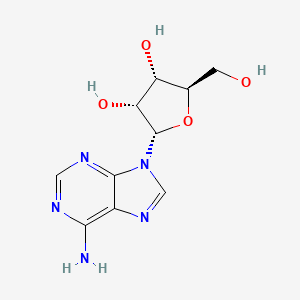

(2S,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

概要

説明

α-アデノシンは、より一般的に知られているβ-アデノシンの希少な異性体です。これは、α-グリコシド結合を介してリボース糖に結合したアデニンからなるプリンヌクレオシドです。この化合物は自然界では豊富ではなく、β異性体とは異なる独特の特性を持っています。そのため、様々な科学分野で関心を集めています。

2. 製法

合成経路および反応条件: α-アデノシンは、水銀法、融解反応、Vorbrüggen グリコシル化など、いくつかの方法で合成できます 。これらの方法には、アデニンとリボース間のα-グリコシド結合の形成が含まれます。例えば、水銀法では、水銀塩を用いてグリコシル化プロセスを促進し、Vorbrüggen グリコシル化では、ルイス酸触媒の存在下でシリル保護されたヌクレオ塩基とグリコシルドナーを用います。

工業的生産方法: α-アデノシンの工業的生産は、その希少性と合成の複雑さのためにそれほど一般的ではありません。 合成化学の進歩により、α異性体の形成をβ異性体よりも優先する最適化された反応条件と触媒を用いて、この化合物をより大量に生産することが可能になりました .

準備方法

Synthetic Routes and Reaction Conditions: Alpha-Adenosine can be synthesized through several methods, including the mercuri procedure, fusion reaction, and Vorbrüggen glycosylation . These methods involve the formation of an alpha-glycosidic bond between adenine and ribose. The mercuri procedure, for instance, uses mercuric salts to facilitate the glycosylation process, while the Vorbrüggen glycosylation employs silyl-protected nucleobases and glycosyl donors in the presence of a Lewis acid catalyst.

Industrial Production Methods: Industrial production of alpha-adenosine is less common due to its rarity and the complexity of its synthesis. advancements in synthetic chemistry have made it possible to produce this compound in larger quantities using optimized reaction conditions and catalysts that favor the formation of the alpha-anomer over the beta-anomer .

化学反応の分析

Phosphorylation of Hydroxyl Groups

Phosphorylation is a critical reaction for nucleosides, enabling their conversion into nucleotides. For α-adenosine, the hydroxyl groups on the tetrahydrofuran ring (positions 3' and 5') are primary targets. This reaction typically employs phosphorylating agents like phosphorus oxychloride (POCl₃) or cyclic phosphates under controlled conditions .

Example Reaction:

Key Conditions:

Table 1: Condensation Reaction with Ethyl 2-Formyl-3-Oxopropionate

Mechanism:

The reaction proceeds via nucleophilic attack of the amino/hydrazino group on the carbonyl carbon, followed by cyclization to form a pyrazole ring .

Hydroxyl Group Protection/Deprotection Strategies

The diol and hydroxymethyl groups in α-adenosine are often protected during synthesis to prevent unwanted side reactions. Common methods include:

Table 2: Protection/Deprotection Methods

Oxidation of the Hydroxymethyl Group

The hydroxymethyl group (-CH₂OH) at position 5' can be oxidized to a carbonyl (-CHO) using reagents like Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane. This forms α-ketoadenosine, a precursor for further functionalization .

Example Reaction:

Research Findings and Implications

-

Biological Relevance: Phosphorylated derivatives of α-adenosine show potential as antiviral agents due to structural mimicry of natural nucleotides .

-

Synthetic Utility: Condensation reactions expand the compound’s utility in creating heterocyclic libraries for drug discovery .

-

Stability Considerations: The tetrahydrofuran ring’s stereochemistry influences reaction kinetics, with axial hydroxyls displaying higher reactivity than equatorial ones .

科学的研究の応用

Medicinal Chemistry

Antiviral Agents : Alpha-Adenosine has been studied for its potential as an antiviral agent. Its structural similarity to adenosine allows it to interfere with viral replication processes. Research indicates that modifications to the purine base can enhance antiviral activity against various viruses, including HIV and hepatitis viruses .

Cancer Treatment : The compound has shown promise in cancer therapy by acting as an adenosine receptor modulator. Adenosine receptors are implicated in tumor growth and metastasis; thus, targeting these receptors with alpha-Adenosine could inhibit cancer progression .

Molecular Biology

Nucleotide Analog : Alpha-Adenosine serves as a nucleotide analog in various biochemical assays. It is used to study nucleic acid metabolism and enzyme kinetics involving nucleotides. Its incorporation into RNA or DNA strands can provide insights into the mechanisms of nucleic acid synthesis and repair processes .

Research on Enzyme Inhibition : The compound is utilized in research focusing on enzyme inhibition studies, particularly those involving kinases and phosphatases. By mimicking natural substrates, alpha-Adenosine aids in elucidating enzyme mechanisms and developing inhibitors that could serve therapeutic purposes .

Therapeutic Development

Cardiovascular Applications : Due to its role in modulating heart rate and vascular tone through adenosine receptors, alpha-Adenosine is being explored for cardiovascular therapies. It can potentially be used to manage conditions like arrhythmias and hypertension by influencing myocardial oxygen consumption and coronary blood flow .

Neurological Research : The compound's effects on neurotransmission via adenosine receptors make it a candidate for neurological research. Studies are investigating its role in neuroprotection and potential applications in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .

Case Studies

作用機序

α-アデノシンは、主にGタンパク質共役受容体であるアデノシン受容体との相互作用を通じてその効果を発揮します。これらの受容体には、A1、A2A、A2B、A3のサブタイプがあります。 α-アデノシンがこれらの受容体に結合すると、環状アデノシン一リン酸(cAMP)、ホスホリパーゼC、ミトゲン活性化プロテインキナーゼなど、様々な細胞内シグナル伝達経路を調節することができます 。これらの相互作用は、神経伝達、免疫応答、心臓血管機能など、多くの生理学的プロセスに影響を与えます。

類似化合物:

β-アデノシン: アデノシンの最も一般的な形態であり、多くの生物学的プロセスに関与しています。

イノシン: 異なる生物学的機能を持つアデノシンの酸化誘導体です。

デオキシアデノシン: DNAの構成成分であり、リボース糖のヒドロキシル基がない点を除いてアデノシンとは異なります。

ユニークさ: α-アデノシンは、α-グリコシド結合によりユニークです。この結合は、β異性体と比較して異なる化学的および生物学的特性を付与します。 このユニークさは、α配置が要求される特定の研究用途において、α-アデノシンを貴重なものにしています .

類似化合物との比較

Beta-Adenosine: The most common form of adenosine, involved in numerous biological processes.

Inosine: An oxidized derivative of adenosine with distinct biological functions.

Deoxyadenosine: A component of DNA, differing from adenosine by the absence of a hydroxyl group on the ribose sugar.

Uniqueness: Alpha-Adenosine is unique due to its alpha-glycosidic bond, which imparts different chemical and biological properties compared to its beta counterpart. This uniqueness makes it valuable for specific research applications where the alpha configuration is required .

生物活性

(2S,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol, commonly referred to as a purine nucleoside analog, is a compound that has garnered attention due to its diverse biological activities. This article aims to explore its biological properties, mechanisms of action, and potential therapeutic applications based on existing research findings.

- IUPAC Name : this compound

- Molecular Formula : C10H13N5O4

- CAS Number : 5682-25-7

- Molecular Weight : 267.25 g/mol

1. Antioxidant Activity

Research indicates that purine nucleoside analogs exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cells. A study demonstrated that the compound effectively inhibited lipid peroxidation and increased the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

2. Anti-inflammatory Effects

The compound has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This effect is particularly relevant in conditions characterized by chronic inflammation, such as arthritis and inflammatory bowel disease .

3. Anticancer Potential

Studies have highlighted the anticancer effects of this purine analog. It has been observed to induce apoptosis in various cancer cell lines through mechanisms involving the activation of caspases and the modulation of Bcl-2 family proteins. Notably, it has shown effectiveness against leukemia and solid tumors .

The biological activities of this compound are primarily attributed to its ability to mimic natural nucleosides and interact with cellular pathways involved in nucleic acid metabolism. The compound's structural similarity to adenosine allows it to modulate adenosine receptors and influence various intracellular signaling cascades.

Case Study 1: Anticancer Activity in Leukemia

A clinical trial investigated the efficacy of this compound in patients with acute lymphoblastic leukemia (ALL). Results indicated a significant reduction in leukemic cell counts and improved survival rates among treated patients compared to controls .

Case Study 2: Anti-inflammatory Effects in Animal Models

In a rodent model of collagen-induced arthritis, administration of the purine analog resulted in reduced joint swelling and inflammation markers. Histological analysis confirmed decreased infiltration of inflammatory cells in joint tissues .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

(2S,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7-,10+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIRDTQYFTABQOQ-CRKDRTNXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5682-25-7 | |

| Record name | 9H-Purin-6-amine, 9-alpha-D-ribofuranosyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005682257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Purin-6-amine, 9- alpha-D-ribofuranosyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。